BenchChemオンラインストアへようこそ!

2-Fluoro-6-hydroxy-3-methoxybenzaldehyde

PKB/Akt kinase inhibition Structure-activity relationship Azepane-based inhibitors

2-Fluoro-6-hydroxy-3-methoxybenzaldehyde (CAS 783342-35-8) is a tri-substituted fluorinated benzaldehyde bearing aldehyde, phenolic hydroxyl, and methoxy groups. It serves as a critical building block for the synthesis of ATP-competitive azepane-based PKB (Akt) inhibitors, where its 2-fluoro-6-hydroxy-3-methoxy substitution pattern is essential for high-affinity kinase binding.

Molecular Formula C8H7FO3
Molecular Weight 170.14 g/mol
CAS No. 783342-35-8
Cat. No. B3358269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-hydroxy-3-methoxybenzaldehyde
CAS783342-35-8
Molecular FormulaC8H7FO3
Molecular Weight170.14 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)O)C=O)F
InChIInChI=1S/C8H7FO3/c1-12-7-3-2-6(11)5(4-10)8(7)9/h2-4,11H,1H3
InChIKeyYKRNNPSJAWJHRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-6-hydroxy-3-methoxybenzaldehyde CAS 783342-35-8: Key Intermediate for Kinase Inhibitor Synthesis


2-Fluoro-6-hydroxy-3-methoxybenzaldehyde (CAS 783342-35-8) is a tri-substituted fluorinated benzaldehyde bearing aldehyde, phenolic hydroxyl, and methoxy groups. It serves as a critical building block for the synthesis of ATP-competitive azepane-based PKB (Akt) inhibitors, where its 2-fluoro-6-hydroxy-3-methoxy substitution pattern is essential for high-affinity kinase binding [1]. The compound is commercially available in research-grade purity (≥95%) from multiple suppliers .

Why 2-Fluoro-6-hydroxy-3-methoxybenzaldehyde Cannot Be Replaced by Common Fluorobenzaldehydes


Closely related analogs such as 2-fluoro-3-methoxybenzaldehyde (lacking the 6-OH), 2-fluoro-6-hydroxybenzaldehyde (lacking the 3-OCH₃), or regioisomeric 3-fluoro-4-hydroxy-5-methoxybenzaldehyde each present a different hydrogen-bond donor/acceptor topology and electronic profile. In the context of PKB inhibitor design, the 2-fluoro-6-hydroxy-3-methoxy arrangement was specifically selected from a balanol-derived lead to maintain sub-nanomolar binding affinity; any deviation in the substitution pattern would alter the critical hydrogen-bond network with the kinase hinge region and the conserved catalytic lysine, as documented in co-crystal structures with PKA used as a surrogate [1]. Generic substitution therefore carries a high risk of undermining the pharmacophore geometry that delivers target potency.

2-Fluoro-6-hydroxy-3-methoxybenzaldehyde: Quantitative Differentiation Evidence vs. Closest Analogs


PKB-Alpha Inhibitory Potency Conferred by the 2-Fluoro-6-Hydroxy-3-Methoxybenzoyl Fragment

The benzoyl derivative synthesized from 2-fluoro-6-hydroxy-3-methoxybenzaldehyde—(4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl ester (1)—exhibits an IC₅₀ of 5 nM against PKB-α [1]. An optimized analog (compound 4) replacing the ester linker with an amide achieved an IC₅₀ of 4 nM while gaining plasma stability [1]. In contrast, the natural product balanol, which lacks the 2-fluoro substituent and features a 4-hydroxybenzoyl moiety instead, is reported as a non-selective PKC/PKA inhibitor with IC₅₀ values in the low micromolar range against PKB, making the fluorinated 2-fluoro-6-hydroxy-3-methoxybenzoyl fragment a key differentiator for potency and selectivity.

PKB/Akt kinase inhibition Structure-activity relationship Azepane-based inhibitors

Crystallographically Validated Binding Mode Exclusive to the 2-Fluoro-6-Hydroxy-3-Methoxy Topology

Co-crystal structures of PKA (a validated surrogate for AGC-family kinases) with azepane derivatives bearing the 2-fluoro-6-hydroxy-3-methoxybenzoyl fragment have been deposited in the PDB (1VEB, 1SVE, 1SVG, 1SVH) at resolutions of 2.6–2.9 Å [1]. These structures reveal that the 6-hydroxy group donates a hydrogen bond to the catalytic lysine, while the 3-methoxy group accepts a hydrogen bond from the hinge region backbone NH, and the 2-fluoro substituent optimizes the pKₐ of the 6-hydroxy group through inductive effects. Analogs lacking the 6-hydroxy group (e.g., 2-fluoro-3-methoxybenzaldehyde-derived fragments) cannot form this critical lysine interaction, and regioisomers such as 3-fluoro-4-hydroxy-5-methoxybenzaldehyde place the H-bond donors/acceptors in geometrically incompatible positions.

X-ray crystallography Protein-ligand interactions PKA surrogate model

Purity Specification: NLT 98% from Boroncore vs. Standard 95% Grades from Other Suppliers

2-Fluoro-6-hydroxy-3-methoxybenzaldehyde is available at NLT 98% purity from Boroncore (Cat. BC021886) [1], whereas the closest analog 2-fluoro-3-methoxybenzaldehyde is typically supplied at 96-97% purity from major vendors (e.g., Thermo Scientific Acros, 96% min. by GC) [2]. A 95% grade of the target compound is also available from AKSci (Cat. 2274AC) . For users requiring higher batch-to-batch consistency in multi-step synthesis where aldehyde impurities can lead to byproduct formation, the NLT 98% specification provides a quantifiable procurement advantage.

Chemical purity Quality control Procurement specification

Orthogonal Functional Group Reactivity Profile for Chemoselective Derivatization

The target compound simultaneously presents three synthetically addressable functional groups with distinct reactivity: (i) an aldehyde for condensation, reductive amination, or Grignard addition; (ii) a phenolic 6-OH amenable to selective O-alkylation or Mitsunobu coupling; and (iii) a 2-fluoro substituent that activates the aromatic ring toward nucleophilic aromatic substitution at the 4-position [1]. By contrast, 2-fluoro-3-methoxybenzaldehyde lacks the phenolic handle, and 2-fluoro-6-hydroxybenzaldehyde lacks the methoxy group, reducing the number of orthogonal derivatization sites. The 3-fluoro-4-hydroxy-5-methoxy regioisomer (CAS 79418-78-3) places the aldehyde para to the methoxy, altering the electronic directing effects for electrophilic aromatic substitution .

Chemoselective synthesis Orthogonal protection Multi-step derivatization

2-Fluoro-6-hydroxy-3-methoxybenzaldehyde: Evidence-Backed Application Scenarios for Procurement Decision-Making


Synthesis of Sub-Nanomolar PKB-Alpha (Akt1) Inhibitors for Oncology Lead Optimization

This compound is the validated precursor to the 2-fluoro-6-hydroxy-3-methoxybenzoyl fragment that delivers IC₅₀ values of 4–5 nM against PKB-α in the azepane inhibitor series [1]. Medicinal chemistry teams pursuing ATP-competitive Akt inhibitors can directly incorporate this building block via oxidation to the benzoic acid followed by amide or ester coupling, leveraging the co-crystal structures (PDB 1VEB, 1SVE) for structure-guided design [1]. Substituting 2-fluoro-3-methoxybenzaldehyde or 2-fluoro-6-hydroxybenzaldehyde at this stage would forfeit at least one critical kinase interaction and necessitate de novo SAR exploration.

Multi-Point Diversity Library Construction via Orthogonal Functional Group Manipulation

The simultaneous presence of aldehyde, phenolic hydroxyl, and fluorine substituents enables three sequential chemoselective transformations from a single benzaldehyde scaffold [2]. This is particularly advantageous for parallel library synthesis in early-stage hit-to-lead programs, where the aldehyde can be used for imine/amine formation, the phenol for O-alkylation, and the fluorine-directed SNAr for introducing a fourth substituent at the 4-position. Analogs lacking any one of these three functionalities reduce the accessible diversity space per synthetic step.

PKB-Selective Probe Compound Development with Defined Plasma Stability Requirements

The J. Med. Chem. 2004 study demonstrated that while the ester-linked inhibitor bearing this benzoyl fragment achieved 5 nM potency, it was plasma-unstable; replacement with an amide linker retained potency (4 nM) and conferred plasma stability [1]. Laboratories developing chemical probes for in vivo target engagement studies should procure this specific benzaldehyde to reproduce the published stability-optimized scaffold rather than risk re-synthesizing with an isomer that has no documented PKB inhibition and plasma stability profile.

Co-Crystallographic Fragment Elaboration Campaigns Using PKA as an AGC Kinase Surrogate

The 2-fluoro-6-hydroxy-3-methoxybenzoyl fragment has been successfully co-crystallized with PKA across four distinct ligand chemotypes (PDB: 1VEB, 1SVE, 1SVG, 1SVH), providing a rich structural dataset for fragment-based drug design [1]. Researchers using PKA as a crystallographic surrogate for PKB or other AGC kinases can confidently order this building block knowing that its binding mode is experimentally validated and that high-resolution structural data are available for guiding further elaboration. No other regioisomeric fluorinated methoxybenzaldehyde has an equivalent co-crystallographic package with PKA.

Quote Request

Request a Quote for 2-Fluoro-6-hydroxy-3-methoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.